molecular formula C20H21BrN4O B4553718 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

Cat. No.: B4553718
M. Wt: 413.3 g/mol
InChI Key: PLCRACOUQYBDPT-UHFFFAOYSA-N
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Description

5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a useful research compound. Its molecular formula is C20H21BrN4O and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.08987 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Bis-indole derivatives, incorporating both pyridine and piperazine heterocycles, have shown significant antitumor activity. The synthesis of these compounds led to their evaluation by the National Cancer Institute, demonstrating enhanced activity for pyridine derivatives over piperazine counterparts. Further biological tests, including proteasome inhibition and plasma membrane electron transport inhibition, were conducted to understand their mechanism of action. One compound with a 5-methoxy-2-indolinone moiety displayed promising in vivo antitumor activity (Andreani et al., 2008).

Neurological Research

Compounds similar to "5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole" have been explored for their potential in treating cognitive disorders, specifically Alzheimer's disease. For instance, a novel series of 3-(piperazinylmethyl) indole derivatives were identified as potent serotonin 6 (5-HT6) receptor antagonists, showing high affinity and selectivity over other target sites. This specificity, combined with oral bioavailability and brain penetration, suggests potential for cognitive disorder treatment (Nirogi et al., 2017).

Chemical Synthesis and Process Development

The development of efficient synthetic processes for similar compounds is crucial for pharmaceutical applications. For example, the synthesis of 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound with potential antidepressant activity, has been optimized for large-scale, chromatography-free production, highlighting the importance of practical and scalable synthesis methods in drug development (Anderson et al., 1997).

Antimicrobial and Anti-HIV Activity

Research on indole derivatives, including those with bromo and pyridine substitutions, has shown promising antimicrobial and anti-HIV activity. Schiff and Mannich bases of isatin and its derivatives with triazole were synthesized and evaluated, demonstrating favorable antimicrobial activity against a range of pathogenic bacteria and fungi, as well as anti-HIV activity against HIV-1 replication in MT-4 cells (Pandeya et al., 2000).

Properties

IUPAC Name

3-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c21-17-4-5-18-16(15-17)6-9-23(18)10-7-20(26)25-13-11-24(12-14-25)19-3-1-2-8-22-19/h1-6,8-9,15H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCRACOUQYBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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